molecular formula C10H13N3 B1168921 Ceratite CAS No. 124097-42-3

Ceratite

Cat. No.: B1168921
CAS No.: 124097-42-3
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Description

Ceratite refers to a genus of extinct ammonoid cephalopods belonging to the order Ceratitida, which thrived during the Mesozoic era. These organisms are characterized by their coiled, chambered shells with intricate suture patterns and ornamentation. In fossil studies, ceratites are critical for biostratigraphy and understanding marine paleoenvironments. Key species include Ceratites (Acanthoceratites) spinosus, Ceratites nodosus, and Discoceratites sp., which exhibit variations in shell morphology, such as whorl compression and ribbing patterns .

Flotation experiments on this compound models have revealed insights into postmortem buoyancy dynamics. For instance, empty shells of Ceratites spinosus (more inflated whorls) required less additional weight to sink compared to compressed forms like Discoceratites sp., suggesting differences in hydrodynamic stability among species .

Properties

CAS No.

124097-42-3

Molecular Formula

C10H13N3

Synonyms

Ceratite

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Ammonoid Taxa

Ceratites are often compared to other ammonoid groups, such as goniatites and ammonites, based on shell structure, suture complexity, and ecological adaptations. Below is a detailed comparison with morphologically similar taxa:

Parameter Ceratites spp. Discoceratites sp. Goniatites Ammonites
Suture Pattern Ceratitic (moderately complex, with rounded lobes) Less complex than ceratites Goniatitic (simple, angular lobes) Ammonitic (highly complex, fractal-like)
Whorl Shape Moderately inflated to globular Compressed, discoidal Broadly rounded Varied (evolved keels)
Ornamentation Nodes and spines common Smooth or weakly ribbed Weak ribs/nodes Strong ribs, spines, or keels
Buoyancy Dynamics Intermediate sinking propensity (flotation experiments) Higher buoyancy due to compression Not studied in flotation Variable, often adapted for nektonic life
Ecological Niche Shallow marine Likely pelagic Deep marine Diverse (pelagic to benthic)

Key Findings :

  • Morphological Continuum: Ceratites spp. occupy an intermediate position between compressed (Discoceratites) and inflated ammonoid forms, influencing postmortem transport behavior .
  • Suture Complexity : Ceratitic sutures represent an evolutionary transition from simple goniatitic to highly complex ammonitic patterns, correlating with environmental adaptability.
  • Hydrodynamic Stability : Experimental data show that compressed shells (e.g., Discoceratites) require more weight to sink, suggesting adaptations for prolonged postmortem drift .

Research Implications and Limitations

While ceratites provide valuable insights into ammonoid evolution and taphonomy, limitations include:

  • Incomplete Fossil Records : Gaps in ceratite lineages hinder full reconstruction of their ecological roles.
  • Taxonomic Overlap: Morphological similarities with Discoceratites and other ceratitids complicate precise classification.

Future research should integrate geochemical analyses (e.g., stable isotopes) to link shell morphology with paleoenvironmental conditions and expand flotation experiments to include more taxa.

Preparation Methods

Column Chromatography

The crude extract undergoes column chromatography using silica gel as the stationary phase. Elution gradients with chloroform-methanol mixtures (e.g., 9:1 to 1:1 v/v) separate this compound from co-extracted compounds. Fractions are monitored via thin-layer chromatography (TLC), with this compound exhibiting distinct Rf values under UV visualization after spraying with anisaldehyde-sulfuric acid reagent.

Crystallization

Following chromatographic separation, pooled fractions containing this compound are concentrated under reduced pressure. Slow evaporation in a methanol-diethyl ether system yields crystalline this compound, which is filtered and washed with cold ether to remove residual impurities.

Structural Elucidation and Spectroscopic Analysis

Infrared Spectroscopy (IR)

IR spectra of this compound reveal characteristic hydroxyl (O–H) stretching vibrations at 3200–3400 cm⁻¹ and C–O bonds at 1050–1100 cm⁻¹, consistent with polyol structures. Absence of carbonyl peaks excludes ketone or ester functionalities.

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis in deuterated methanol identifies multiple proton resonances between δ 3.5–4.2 ppm, corresponding to hydroxyl-bearing methine groups. ¹³C NMR confirms a carbon skeleton with six oxygenated methine carbons (δ 70–80 ppm) and a primary alcohol terminus (δ 63 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) assigns this compound a molecular formula of C₇H₁₄O₆, with a molecular ion peak at m/z 218.0794 [M+H]⁺. Fragmentation patterns indicate sequential loss of water molecules, supporting its polyol nature.

Synthetic Approaches and Modifications

While natural extraction remains the primary source, synthetic routes to this compound analogs have been explored. A carbodiimide-mediated coupling strategy, analogous to ceramide synthesis, has been adapted for polyol derivatives. Key steps include:

  • Protection of hydroxyl groups using trityl or acetyl groups to prevent undesired side reactions.

  • Coupling of protected sugar moieties with sphingoid bases via mixed carbodiimide reagents, achieving yields of 60–75% under optimized conditions.

  • Deprotection under mild acidic or basic conditions to restore free hydroxyl groups.

Challenges and Methodological Considerations

Solvent Selection and Yield Optimization

Ethanol-water mixtures (70–80% ethanol) maximize this compound extraction efficiency, as higher ethanol concentrations reduce polysaccharide co-extraction. Yield improvements (∼15%) are achieved through ultrasonic-assisted extraction, though scalability remains a limitation.

Stability During Processing

This compound degrades at temperatures exceeding 60°C, necessitating low-temperature evaporation and storage at –20°C. Light exposure during chromatography is minimized to prevent photooxidation.

Comparative Analysis of Preparation Methods

Method Key Steps Yield Purity Time (Days)
Natural ExtractionSolvent extraction, column chromatography0.2–0.5%>95%14–21
Semi-SyntheticCarbodiimide coupling, deprotection60–75%85–90%5–7

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